2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
2-(Trifluoromethyl)-7-azabicyclo[221]heptane is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane typically involves the introduction of a trifluoromethyl group into a bicyclic framework. One common method is the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the double bonds present in its structure.
N-Substitution: Reactions involving the substitution of the nitrogen atom in the azabicyclo structure.
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles such as halogens can be used under mild conditions.
N-Substitution: Alkylating and acylating agents are commonly used for N-substitution reactions.
Hydrogenation: Raney nickel catalyst is often employed for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and hydrogenated forms of the original compound .
Scientific Research Applications
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound without the trifluoromethyl group.
2-Azanorbornane: Another azabicyclo compound with different substituents.
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of both the trifluoromethyl group and the azabicyclo structure, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific molecular interactions .
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-4-1-2-6(5)11-4/h4-6,11H,1-3H2 |
InChI Key |
RULBCZRGUPJYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C(F)(F)F |
Origin of Product |
United States |
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